molecular formula C11H11NO B1349774 5,8-Dimethyl-4-quinolinol CAS No. 203626-57-7

5,8-Dimethyl-4-quinolinol

Cat. No. B1349774
CAS RN: 203626-57-7
M. Wt: 173.21 g/mol
InChI Key: JLOYAQFVPXIJKV-UHFFFAOYSA-N
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Description

5,8-Dimethyl-4-quinolinol, also known as quinoline yellow, is a synthetic organic compound that belongs to the family of quinoline derivatives. It is a yellow-colored powder that is widely used as a dye in the food, cosmetic, and pharmaceutical industries. Quinoline yellow has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Antibacterial and Anticancer Potential

5,8-Dimethyl-4-quinolinol and its derivatives have shown significant potential in antibacterial and anticancer applications. The synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria, with a notable efficacy against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014). Moreover, platinum(II) complexes incorporating 8-quinolinol derivatives have been evaluated for their anticancer potential, showing high cytotoxic effects on human fibroblasts and carcinoma cell lines, highlighting their potential as chemotherapeutic agents (Živković et al., 2018).

Fluorescent Probes for Zinc Detection

A specific application of 8-quinolinol derivatives in scientific research is their use in designing sensitive fluorescent probes for zinc detection. Such probes can undergo hydrolytic and photochemical reactions, enabling the practical detection of Zn2+ in solutions and living cells. This application underscores the utility of 8-quinolinol derivatives in biochemical and medical research, facilitating the study of zinc's role in biological systems (Ohshima et al., 2010).

Antioxidant Properties

Compounds containing 8-quinolinol derivatives have also been synthesized to evaluate their antioxidant properties. Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones demonstrated significant antioxidant activities, highlighting the potential of 8-quinolinol derivatives in developing new antioxidant agents. Such compounds could have implications in treating diseases associated with oxidative stress (Hassan, Abdel‐kariem, & Ali, 2017).

Electroluminescent Materials

Organoboron complexes featuring substituted 8-quinolinolates have been investigated for their electroluminescent properties. The introduction of various substituents at the quinolinolate moiety influences the materials' electronic and electroluminescent characteristics, making these complexes promising for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) (Kappaun et al., 2006).

Corrosion Inhibition

5,8-Dimethyl-4-quinolinol derivatives have also been explored for their corrosion inhibition capabilities. Specifically, 5-(chloromethyl)-8-quinolinol hydrochloride demonstrated a high inhibition efficiency against steel corrosion in hydrochloric acid solution. This suggests the potential of such compounds in protecting metals against corrosion, an application of significant industrial importance (Faydy et al., 2016).

properties

IUPAC Name

5,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-8(2)11-10(7)9(13)5-6-12-11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOYAQFVPXIJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=CNC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369499
Record name 5,8-Dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethyl-4-quinolinol

CAS RN

203626-57-7
Record name 5,8-Dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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